1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H11F3OS It is characterized by the presence of a trifluoromethyl group and a methylthio group attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one typically involves the reaction of 3-(methylthio)-5-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propanone group. Common reagents used in this synthesis include organometallic compounds such as Grignard reagents or organolithium reagents. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of sensitive intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and purification techniques such as distillation or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The methylthio group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins. The propanone moiety may interact with nucleophilic sites in biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-1-one
- 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one
Uniqueness
1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one is unique due to the specific positioning of the trifluoromethyl and methylthio groups on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of these groups in different positions on similar compounds can lead to variations in their properties and applications.
Properties
Molecular Formula |
C11H11F3OS |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1-[3-methylsulfanyl-5-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3OS/c1-3-10(15)7-4-8(11(12,13)14)6-9(5-7)16-2/h4-6H,3H2,1-2H3 |
InChI Key |
KUACQJOVYHKJJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)SC)C(F)(F)F |
Origin of Product |
United States |
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